![molecular formula C14H12NNaO4S B2637101 Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate CAS No. 2375268-47-4](/img/structure/B2637101.png)
Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate
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Description
Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Sulfonylation Reactions
Sodium sulfinates, including EN300-7332181, serve as versatile sulfonylating reagents. They participate in S–S, N–S, and C–S bond-forming reactions, allowing for the synthesis of valuable organosulfur compounds. Researchers have successfully employed sodium sulfinates to introduce sulfonyl groups into various substrates, expanding the toolbox for organic synthesis .
Thiosulfonates and Sulfonamides
EN300-7332181 plays a crucial role in the preparation of thiosulfonates and sulfonamides. Thiosulfonates are sulfur-containing compounds with diverse applications, including in medicinal chemistry and materials science. Sulfonamides, on the other hand, find use as antibacterial agents and enzyme inhibitors .
Vinyl Sulfones and Allyl Sulfones
Researchers have explored the synthesis of vinyl sulfones and allyl sulfones using sodium sulfinates. These compounds have applications in drug discovery, as they exhibit interesting biological activities. Vinyl sulfones, for instance, are valuable building blocks for protease inhibitors .
Site-Selective C–H Sulfonylation
EN300-7332181 enables site-selective C–H sulfonylation, a powerful method for functionalizing specific carbon–hydrogen bonds in complex molecules. This reaction allows researchers to modify specific sites within a molecule, enhancing synthetic efficiency and selectivity .
Photoredox Catalysis
Photoredox catalytic transformations involving sodium sulfinates have gained attention. These reactions utilize light energy to drive chemical processes, providing access to diverse products. EN300-7332181 participates in such photoredox-mediated reactions, expanding the synthetic toolbox .
Electrochemical Synthesis
Electrochemical methods offer sustainable and efficient routes for compound synthesis. EN300-7332181 has been employed in electrochemical reactions, demonstrating its compatibility with green chemistry principles. Electrochemical sulfonylation reactions using sodium sulfinates provide an eco-friendly alternative to traditional methods .
properties
IUPAC Name |
sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S.Na/c16-14(19-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)20(17)18;/h1-9H,10H2,(H,15,16)(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPFAWXHIOQGBU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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